6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

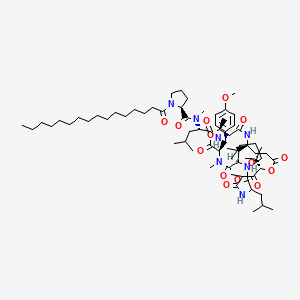

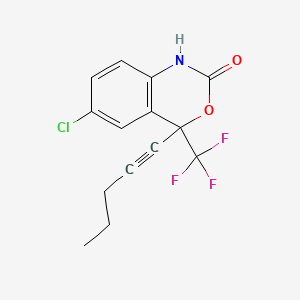

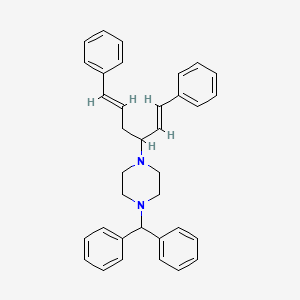

The compound “6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one” is a chemical compound with the molecular formula C14H11ClF3NO2 . It has a molecular weight of 317.69 g/mol . The IUPAC name for this compound is 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a benzoxazin-2-one ring, a pent-1-ynyl group, and a trifluoromethyl group . The InChI string for this compound is InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13 (14 (16,17)18)10-8-9 (15)5-6-11 (10)19-12 (20)21-13/h5-6,8H,2-3H2,1H3, (H,19,20) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.69 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass of the compound are 317.0430408 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a complexity of 482 .

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Regioselective Halogenation

Benzoxazin-2-ones have been used in microwave-assisted, palladium-catalyzed regioselective halogenation . This process uses inexpensive and readily available N-halosuccinimide and the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Drug Discovery

The halogen atoms present in synthesized products provide further scope for post-functionalization . Several post-functionalized products have also been synthesized to demonstrate the high utility of the reaction in the field of drug discovery and late-stage functionalization .

Anti-mycobacterial Activity

Benzoxazin-2-ones display diverse bioactivities such as anti-mycobacterial . This makes them valuable in the development of new treatments for diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .

Anti-hypertensive Activity

Benzoxazin-2-ones have been found to have anti-hypertensive effects . This means they could be used in the development of drugs to treat high blood pressure .

Anti-fungal Activity

These compounds also show anti-fungal activity . This suggests they could be used in the development of new antifungal medications .

D2 Receptor Antagonist

Benzoxazin-2-ones act as D2 receptor antagonists . This means they could have potential applications in the treatment of conditions like Parkinson’s disease and schizophrenia, which are associated with the D2 receptor .

Antitumor Activity

Lastly, these compounds have shown antitumor activity . This suggests they could be used in the development of new cancer treatments .

Eigenschaften

IUPAC Name |

6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13(14(16,17)18)10-8-9(15)5-6-11(10)19-12(20)21-13/h5-6,8H,2-3H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMIPUHUAVCLHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

Q & A

Q1: What are benzoxazin-2-ones?

A1: Benzoxazin-2-ones are a class of heterocyclic organic compounds containing both a benzene ring and an oxazinone ring. They are characterized by a 2-one group within the oxazine ring.

Q2: What are some common applications of benzoxazin-2-ones?

A2: Benzoxazin-2-ones exhibit a wide range of biological activities and are commonly investigated for their potential applications as:

- Pharmaceutical agents: Anticonvulsants [], antimicrobial agents [, , ], reverse transcriptase inhibitors [, ].

- Organic synthesis: Building blocks for synthesizing complex molecules [, , , , , , ].

- Material science: Fluorescent dyes [, ].

Q3: Are there any naturally occurring benzoxazin-2-ones?

A: Yes, some benzoxazin-2-ones are found in nature. For example, cephalandole A, a natural product with potential biological activity, is a 3-indolylbenzoxazin-2-one [, ].

Q4: What are the common synthetic routes to benzoxazin-2-ones?

A4: Several methods have been developed for synthesizing benzoxazin-2-ones, including:

- Condensation reactions: Reacting α-aminophenols with α-keto-acids or their esters [, , ].

- Cyclization reactions: Utilizing 2-vinylphenylcarbamates with iodine [], hydriodic acid [], or copper catalysts [].

- Multicomponent reactions: Employing 2-(1-arylvinyl)anilines, unactivated alkyl bromides, and CO2 under palladium catalysis and visible light [].

- From epoxides: Reacting gem-difunctionalized epoxides with α-aminophenol [].

- From Mannich phenol bases: Reacting o-hydroxybenzyltrimethylammonium salts with potassium cyanate [].

Q5: Can you elaborate on the reaction of epoxides with α-aminophenol to form benzoxazin-2-ones?

A: Gem-difunctionalized epoxides react with α-aminophenol, leading to the formation of 3-aryl-2H-1,4-benzoxazin-2-ones. This reaction proceeds through a multi-step mechanism involving epoxide ring-opening, cyanohydrin formation, and subsequent heterocyclization [].

Q6: How do benzoxazin-2-ones react with organometallic reagents?

A: Benzoxazin-2-ones react with organolithium and Grignard reagents, providing a pathway to synthesize N-[1-(2-hydroxyphenyl)alkyl]-N-alkylamides [].

Q7: Can you provide information about the structure and spectral properties of benzoxazin-2-ones?

A:

- Spectroscopic data: Benzoxazin-2-ones are characterized by specific signals in various spectroscopic techniques like IR, NMR, and mass spectrometry [, , , , ]. For instance, the presence of the carbonyl group in the benzoxazinone ring is confirmed by a strong absorption band in the IR spectrum around 1700 cm−1.

Q8: What is unique about the pKa of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl )- 2H-3,1-benzoxazin-2-one (DMP 266)?

A: DMP 266 exhibits an unusually low pKa (around 10.1-10.2) for a carbamate functional group. This anomaly is attributed to the stabilization of the negatively charged species through inductive effects from neighboring substituents and resonance delocalization of the negative charge [].

Q9: How is computational chemistry employed in benzoxazin-2-one research?

A: Computational methods like Density Functional Theory (DFT) are valuable tools to study the reactivity and reaction mechanisms of benzoxazin-2-ones. For example, DFT calculations have been used to investigate the mechanisms of CO2 incorporation into propargylic amines catalyzed by silver and amine catalysts, leading to the formation of benzoxazin-2-ones [].

Q10: Are there any studies exploring the structure-activity relationships (SAR) of benzoxazin-2-ones?

A: Yes, several studies focus on understanding how modifications to the benzoxazin-2-one structure influence their biological activity, potency, and selectivity [, , ]. This knowledge is crucial for designing and developing new derivatives with improved therapeutic potential.

Q11: What are the future directions for benzoxazin-2-one research?

A11: Future research efforts involving benzoxazin-2-ones are likely to focus on:

- Developing more efficient and enantioselective synthetic methods [, , ].

- Expanding the scope of their applications in medicinal chemistry by exploring their potential against various diseases [, , ].

- Investigating their drug-likeness properties such as ADME (absorption, distribution, metabolism, excretion) profiles and toxicity [, ].

- Developing novel drug delivery systems to enhance their bioavailability and target specificity [, ].

- Understanding their environmental impact and degradation pathways [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)